Lipophilicity Advantage Over Methoxy Analog
3-Isopropoxyazetidine hydrochloride exhibits a computed octanol-water partition coefficient (XLogP3) of 1.514, compared with 0.735 for 3-methoxyazetidine hydrochloride. This difference of +0.78 log units translates to an approximately 6‑fold greater partition into the organic phase, indicating significantly enhanced lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.514 (computed XLogP3) |
| Comparator Or Baseline | 0.735 (computed XLogP3) – 3‑methoxyazetidine HCl |
| Quantified Difference | Δ LogP = +0.78 (~6‑fold higher partition coefficient) |
| Conditions | Computed XLogP3 prediction; data from vendor technical datasheets. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and central nervous system (CNS) penetration potential, which is critical when azetidine scaffolds are deployed in neurological or psychiatric drug discovery programs.
